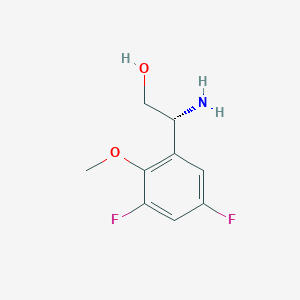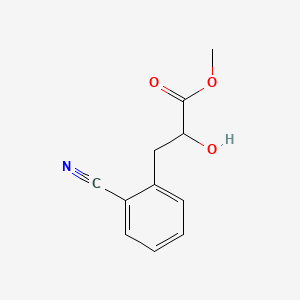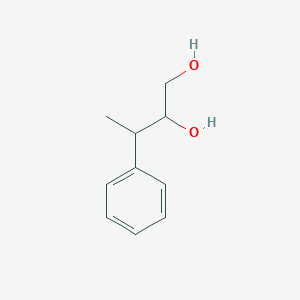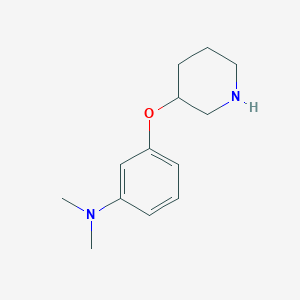
3-(4-Methoxynaphthalen-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxynaphthalen-1-yl)butanoic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group attached to the naphthalene ring and a butanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxynaphthalen-1-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxynaphthalene with butanoic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as esterification, reduction, and hydrolysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of organic compounds compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxynaphthalen-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxynaphthalen-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxynaphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of aldo-keto reductase 1C3, an enzyme involved in the metabolism of steroids and other compounds. This inhibition can affect various biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxynaphthalen-1-yl)propanoic acid: Similar in structure but with a shorter carbon chain.
3-(4-Methylnaphthalen-1-yl)propanoic acid: Similar but with a methyl group instead of a methoxy group.
Butanoic acid: A simpler compound without the naphthalene ring.
Uniqueness
3-(4-Methoxynaphthalen-1-yl)butanoic acid is unique due to the presence of both the methoxy group and the naphthalene ring, which confer specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C15H16O3 |
|---|---|
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
3-(4-methoxynaphthalen-1-yl)butanoic acid |
InChI |
InChI=1S/C15H16O3/c1-10(9-15(16)17)11-7-8-14(18-2)13-6-4-3-5-12(11)13/h3-8,10H,9H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
ASYQUOSTEGRBKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)C1=CC=C(C2=CC=CC=C21)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)


![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)

